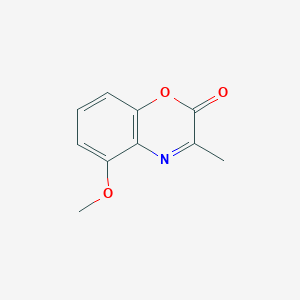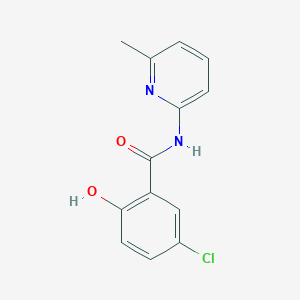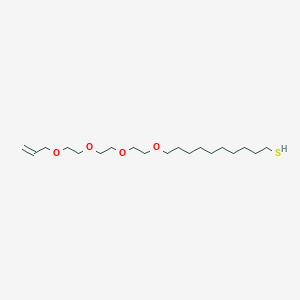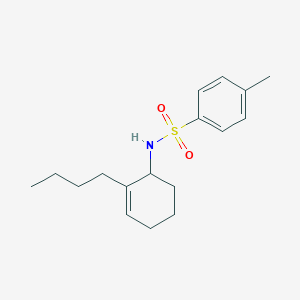
2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl-: is a heterocyclic compound that belongs to the benzoxazine family These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: It can be used in the study of enzyme inhibition and as a scaffold for drug design .
Medicine: In medicine, derivatives of benzoxazine compounds have been investigated for their potential as anticancer agents, particularly as inhibitors of DNA topoisomerase I .
Industry: In the industrial sector, benzoxazine derivatives are used in the production of polymers and resins, which have applications in coatings, adhesives, and composites .
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- involves its interaction with various molecular targets. For instance, it can inhibit the activity of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately causing cell death . The compound’s methoxy and methyl groups may enhance its binding affinity and specificity for the enzyme.
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Uniqueness: 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
828246-24-8 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
5-methoxy-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C10H9NO3/c1-6-10(12)14-8-5-3-4-7(13-2)9(8)11-6/h3-5H,1-2H3 |
InChI-Schlüssel |
JGFWNBQMABZEGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OC)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)


![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)



![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)

![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)


